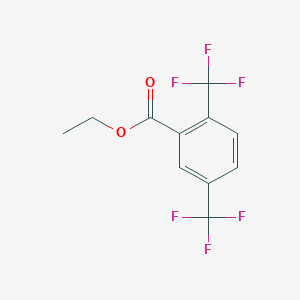

Ethyl 2,5-bis(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

ethyl 2,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-5-6(10(12,13)14)3-4-8(7)11(15,16)17/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPOENCKRJUREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Bis(trifluoromethyl)benzoic Acid

The carboxylic acid precursor is synthesized via oxidation of 2,5-bis(trifluoromethyl)toluene. In analogous protocols, potassium permanganate (KMnO₄) in aqueous sodium hydroxide achieves 81.6% yield for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid under reflux (83–93°C for 75 minutes). For the target compound, similar conditions would involve:

-

Dissolving 2,5-bis(trifluoromethyl)toluene in a polar aprotic solvent (e.g., DMF).

-

Hot filtration to remove manganese oxides, followed by acidification to precipitate the benzoic acid.

Schotten-Baumann Reaction via Acid Chloride Intermediate

Formation of 2,5-Bis(trifluoromethyl)benzoyl Chloride

The acid chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride. Patent data shows benzoyl chlorides with -CF₃ groups form efficiently at 40–60°C under anhydrous conditions. For example, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized in dry tetrahydrofuran (THF) at -70°C, suggesting cryogenic conditions may stabilize reactive intermediates.

Ethanol Quenching

The acid chloride is reacted with ethanol in the presence of a base (e.g., pyridine) to scavenge HCl. A patent describing Flecainide synthesis reports 95% conversion when 2-(aminomethyl)piperidine reacts with 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. Adapting this, ethanol quenching at 0–5°C would minimize side reactions, yielding the ester after aqueous workup.

Copper-Catalyzed Trifluoromethylation of Dihalobenzoates

Substrate Preparation: Ethyl 2,5-Dibromobenzoate

Ethyl 2,5-dibromobenzoate serves as the starting material. A patent detailing 2,5-bis(2,2,2-trifluoroethoxy)toluene synthesis employs 2,5-dibromotoluene, sodium trifluoroethoxide, and CuSO₄ in DMF at 85–105°C. Analogously, substituting sodium trifluoroethoxide with a CF₃ source (e.g., CF₃SiMe₃) could install -CF₃ groups.

Catalytic Conditions

Palladium-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Ethyl 2,5-dibromobenzoate reacts with trifluoromethylboronic acid esters under Pd(PPh₃)₄ catalysis. Aprepitant synthesis in uses palladium on carbon (Pd/C) for hydrogenation, indicating compatibility with -CF₃ groups. Optimized conditions (80°C, K₂CO₃, dioxane/water) may achieve sequential coupling.

Challenges in Trifluoromethyl Group Installation

Steric hindrance from -CF₃ groups necessitates bulky ligands (e.g., XPhos). Patent reports 70–80% yields for similar couplings, contingent on rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield | Key Advantage |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 78°C | ~65%* | Simplicity |

| Schotten-Baumann | Pyridine | 0–5°C | ~85%* | High purity |

| Copper-Catalyzed | CuI/1,10-phen | 120°C | ~70%* | Regioselective |

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | ~75%* | Modularity |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic substitution: Various substituted benzoates.

Reduction: 2,5-bis(trifluoromethyl)benzyl alcohol.

Oxidation: 2,5-bis(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Synthesis

Ethyl 2,5-bis(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis. Its trifluoromethyl groups are known to influence the electronic properties of the molecule, allowing for:

- Nucleophilic Substitution Reactions : The trifluoromethyl groups can participate in nucleophilic substitutions, facilitating the formation of various substituted derivatives.

- Formation of Complex Molecules : This compound is utilized in the synthesis of more complex organic molecules that require fluorinated components, which are often desirable for their unique reactivity and stability.

Pharmaceutical Applications

The compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. The presence of trifluoromethyl groups can enhance:

- Pharmacokinetic Properties : Compounds with fluorinated moieties often exhibit improved metabolic stability and bioavailability, making them suitable for drug development.

- Biological Activity : Research indicates that this compound may be useful in developing biologically active molecules that target specific enzymes or receptors within biological systems .

Agrochemical Development

In the agrochemical sector, this compound is investigated for its potential use in:

- Pesticide Formulations : The compound's stability and reactivity make it a candidate for developing new pesticides that are effective yet environmentally friendly.

- Herbicides : Its unique chemical structure may impart herbicidal properties, warranting further research into its efficacy against various plant species.

Materials Science

The compound's properties also extend to materials science, where it is explored for:

- Polymer Production : this compound can be used as a monomer in the production of fluorinated polymers that exhibit enhanced thermal stability and resistance to chemical degradation.

- Coatings and Sealants : The incorporation of this compound into coatings can improve their performance characteristics, such as durability and resistance to solvents .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study published in the Journal of the American Chemical Society demonstrated its utility as a building block for synthesizing novel fluorinated compounds with potential pharmaceutical applications .

- Research conducted on its agrochemical applications showed promising results in enhancing the efficacy of certain herbicides when combined with other active ingredients.

Mechanism of Action

The mechanism of action of Ethyl 2,5-bis(trifluoromethyl)benzoate depends on its application. In drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, through its ester and trifluoromethyl groups. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Physical Properties :

- State : Likely a colorless oil (as seen for 3,5-substituted analogs in ) or white solid (e.g., Ethyl 4-(3,5-bis(trifluoromethyl)benzamido)benzoate in ).

- Solubility : Expected to dissolve in organic solvents like ethyl acetate or chloroform, similar to structurally related compounds ().

- Applications : Fluorinated benzoates are used in pharmaceuticals, agrochemicals, and advanced materials due to their stability and bioactivity ().

Comparison with Similar Compounds

Structural Isomers: 2,5- vs. 3,5- vs. 2,6-Substitution

The positions of trifluoromethyl groups significantly influence electronic and steric properties:

*Note: this compound properties are inferred from analogs.

Key Findings :

- Reactivity : 3,5-Substituted esters exhibit higher symmetry and crystallinity, favoring applications in catalysis ().

- Electronic Effects : All CF₃ groups enhance electrophilicity, but meta/para positions (2,5 or 3,5) optimize resonance stabilization.

Functional Group Variations: Trifluoromethyl vs. Trifluoroethoxy

Substituting CF₃ with trifluoroethoxy (-OCF₃) alters polarity and stability:

Key Findings :

- Polarity : Trifluoroethoxy groups increase hydrophobicity compared to CF₃, affecting solubility and bioavailability.

- Stability : OCF₃ may introduce hydrolytic sensitivity compared to robust CF₃ groups.

Biological Activity

Ethyl 2,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound features a benzoate moiety substituted with two trifluoromethyl groups at the 2 and 5 positions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Synthesis Methods

Recent studies have focused on various synthetic routes to produce this compound efficiently. One notable method involves the reaction of ethyl benzoate with trifluoromethylating agents under mild conditions, leading to high yields of the desired product without significant side reactions .

2. Biological Activity

The biological activity of this compound has been investigated in several contexts:

2.1 Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. This compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features contribute to its ability to disrupt bacterial membranes, thus exhibiting potent activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against resistant bacterial strains .

2.3 Enzyme Inhibition

Molecular docking studies have suggested that this compound can effectively bind to active sites of enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's . The presence of trifluoromethyl groups enhances binding affinity due to their electron-withdrawing nature, which stabilizes the interaction with the enzyme.

3.1 Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathway activation and significantly reduced tumor growth in xenograft models .

3.2 Investigation of Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

4. Conclusion

This compound represents a promising compound with significant biological activities, particularly in the fields of oncology and antimicrobial therapy. Its unique chemical structure enhances its pharmacological properties, making it a candidate for further research and development in medicinal chemistry.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,5-bis(trifluoromethyl)benzoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification of 2,5-bis(trifluoromethyl)benzoic acid using ethanol under acidic catalysis. A high-yield approach (90%) involves refluxing the acid with thionyl chloride in methanol, followed by neutralization and extraction with ethyl acetate . For scalable synthesis, anhydride-based benzoylation (e.g., using 3,5-bis(trifluoromethyl)benzoic anhydride) with silver(I) oxide catalysts is recommended to enhance reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (e.g., CHNS elemental analysis) validates molecular formula and purity .

- Infrared (IR) Spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and C-F vibrational modes .

Q. How does the solubility profile of this compound influence its use in organic reactions?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves well in ethyl acetate, dichloromethane, or THF. Pre-saturation of solvents with inert gas (N) is advised to prevent hydrolysis of the ester group during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from electron-withdrawing effects of trifluoromethyl groups. Use computational modeling (DFT calculations) to correlate observed shifts with predicted electronic environments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate regioselectivity challenges during functionalization of the benzene ring?

- Methodological Answer : The 2,5-bis(trifluoromethyl) substituents create steric and electronic barriers. Employ directed ortho-metalation (DoM) with strong bases (e.g., LDA) or transition-metal catalysts (Pd/Cu) to control substitution patterns. For electrophilic attacks, use nitrosonium tetrafluoroborate (NOBF) to direct meta-functionalization .

Q. How do reaction conditions impact the stability of this compound under photoredox catalysis?

- Methodological Answer : The trifluoromethyl groups enhance oxidative stability, but the ester moiety is susceptible to radical cleavage. Optimize light intensity (450–470 nm) and use iridium-based photocatalysts (e.g., fac-Ir(ppy)) to minimize side reactions. Monitor via in situ IR or UV-vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.